molecular formula C25H29NO2 B583741 1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone CAS No. 1427326-10-0

1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone

Cat. No.: B583741
CAS No.: 1427326-10-0
M. Wt: 375.5 g/mol
InChI Key: NOIUUSTZQAOQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key signals in the ¹H NMR spectrum (CDCl₃, 400 MHz):

Chemical Shift (ppm) Assignment
8.10 (1H, br s) Indole NH proton
7.25–6.75 (8H, m) Aromatic protons (indole and methoxyphenyl)
3.85 (3H, s) Methoxy (-OCH₃) protons
3.00–2.60 (4H, m) Methylene protons adjacent to cyclohexyl and ethanone groups
1.75–1.10 (11H, m) Cyclohexyl ring protons

¹³C NMR data (CDCl₃, 100 MHz):

  • δ 205.5 : Ethanone carbonyl carbon.
  • δ 159.2 : Methoxyphenyl oxygen-bearing carbon.
  • δ 136.4–110.7 : Aromatic carbons (indole and methoxyphenyl).

Fourier-Transform Infrared (FTIR) Spectroscopy

Absorption Band (cm⁻¹) Vibrational Mode
2920, 2850 C-H stretching (cyclohexyl and methylene groups)
1635 C=O stretching (ethanone carbonyl)
1510 C=C aromatic stretching (indole and methoxyphenyl)
1248 C-O stretching (methoxy group)

Mass Spectrometry (MS)

  • Electron Ionization (EI) :
    • m/z 375.5 [M⁺], consistent with molecular formula C₂₅H₂₉NO₂.
    • Major fragments:
      • m/z 278: Loss of cyclohexylethyl chain.
      • m/z 254: Cleavage of methoxyphenyl-ethanone moiety.

Properties

IUPAC Name

1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO2/c1-28-21-13-11-20(12-14-21)17-25(27)23-18-26(24-10-6-5-9-22(23)24)16-15-19-7-3-2-4-8-19/h5-6,9-14,18-19H,2-4,7-8,15-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIUUSTZQAOQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201345378
Record name RCS-8 4-Methoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427326-10-0
Record name RCS-8 4-Methoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Alkylation Reaction Parameters

Parameter Optimal Value Impact on Yield
Temperature 0–5°C Minimizes hydrolysis
Solvent THF or CH₂Cl₂ Enhances solubility
Base NaH or K₂CO₃ Facilitates deprotonation
Reaction Time 12–24 hours Ensures completion

Friedel-Crafts Acylation at C3 Position

The 4-methoxyphenylacetyl group is introduced via Friedel-Crafts acylation :

  • Acyl chloride method : Reacting 4-methoxyphenylacetyl chloride with the N-alkylated indole in CH₂Cl₂ using AlCl₃ (1.5 eq.) at −10°C yields the target compound. Side reactions are mitigated by slow addition of the acyl chloride over 1–2 hours.
  • In situ activation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF at room temperature provides an alternative for acid-sensitive substrates.

Table 2: Acylation Efficiency Across Methods

Method Yield (%) Purity (HPLC)
AlCl₃-mediated 82 98.5
EDC/HOBt 78 97.2

Purification and Characterization

Post-synthetic purification ensures pharmaceutical-grade quality:

  • Column chromatography : Silica gel eluted with hexane/ethyl acetate (4:1) removes unreacted starting materials.
  • Recrystallization : Dissolving the crude product in hot acetone followed by gradual cooling yields crystalline material with >99% purity.

Spectroscopic validation :

  • ¹H NMR (CDCl₃): δ 7.58–7.12 (m, aromatic protons), 4.16 (t, J = 7.2 Hz, cyclohexylethyl CH₂), 3.80 (s, OCH₃).
  • HRMS (ESI+) : m/z calculated for C₂₅H₂₉NO₂ [M+H]⁺: 375.2198; observed: 375.2197.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Continuous-flow reactors : Enable precise temperature control and reduce reaction times by 40% compared to batch processes.
  • Solvent recovery systems : Distillation units reclaim CH₂Cl₂ and THF, lowering environmental impact.

Table 3: Industrial vs. Laboratory-Scale Metrics

Metric Laboratory Scale Industrial Scale
Batch Size 1–10 g 50–100 kg
Yield 75–85% 80–88%
Purity 98–99% 99.5%

Challenges and Mitigation Strategies

  • Regioselectivity issues : Competing acylation at C2 is suppressed by using bulky Lewis acids like FeCl₃.
  • Byproduct formation : Unreacted acyl chloride is quenched with aqueous NaHCO₃ during workup.

Emerging Methodologies

  • Photocatalytic C–H activation : Visible-light-mediated acylation reduces reliance on corrosive Lewis acids.
  • Biocatalytic approaches : Lipase-mediated acyl transfer achieves enantioselective synthesis under mild conditions.

Chemical Reactions Analysis

Types of Reactions: RCS-8 4-methoxy isomer can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

RCS-8 4-methoxy isomer is primarily used in forensic and research applications. Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in biological samples.

    Biology: Studied for its interactions with cannabinoid receptors in the brain and its potential effects on the central nervous system.

    Medicine: Investigated for its potential therapeutic effects, although its use is limited due to legal and safety concerns.

    Industry: Utilized in the development of new synthetic cannabinoids and related compounds for research purposes.

Mechanism of Action

The mechanism of action of RCS-8 4-methoxy isomer involves its interaction with cannabinoid receptors (CB1 and CB2) in the brain. It mimics the effects of natural cannabinoids by binding to these receptors, leading to the activation of various signaling pathways. This interaction can result in psychoactive effects, although the specific biological activity of this compound has not been fully evaluated .

Comparison with Similar Compounds

Methoxy Substitution Position

The 4-methoxyphenyl group in the target compound differentiates it from regioisomers like RCS-8 (2-methoxyphenyl) and the 3-methoxy isomer (3-methoxyphenyl) (Table 1). The methoxy position significantly impacts receptor binding and metabolic stability. For example:

  • 2-Methoxy substitution (RCS-8) may sterically hinder interactions with receptor pockets, reducing potency .

Indole N1 Substituents

  • This group may also reduce metabolic degradation via cytochrome P450 enzymes .

Backbone Variations

  • Ethanone vs. Methanone: The target compound’s ethanone backbone (ketone linked via a methylene group) contrasts with RCS-4’s methanone structure (direct ketone-indole linkage). The ethanone group introduces conformational flexibility, possibly enabling stronger receptor interactions .

Pharmacological and Analytical Differentiation

Receptor Binding Affinity

While direct binding data for the target compound is unavailable, structural analogs suggest:

  • 4-Methoxy SCRAs (e.g., JWH-201) exhibit moderate-to-high CB1/CB2 receptor affinity due to optimal para-substitution .
  • Cyclohexylethyl substituents may enhance binding compared to pentyl groups due to increased van der Waals interactions .

Analytical Differentiation

High-resolution mass spectrometry (HRMS) and fragmentation patterns distinguish regioisomers:

  • The target compound produces a diagnostic ion at 121.0648 m/z (C8H9O+), while RCS-8 generates 91.0542 m/z (C7H7+) at 40 eV .
  • Gas chromatography-FTIR can differentiate JWH-201 (4-methoxy) from JWH-250 (2-methoxy) based on carbonyl stretching frequencies .

Legal and Regulatory Status

The compound and its analogs are universally regulated as Schedule I substances due to their structural and functional similarity to prohibited SCRAs:

  • United States : Controlled under emergency orders in Alabama and West Virginia .
  • International : Listed in Switzerland’s Betäubungsmittelverzeichnisverordnung (BetmVV-EDI) and the EU’s Misuse of Drugs Act .

Tabulated Comparison of Structural and Regulatory Features

Compound Name IUPAC Name Methoxy Position Indole Substituent Backbone Legal Status (Example Jurisdiction)
Target Compound 1-[1-(2-Cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone 4-Methoxy 2-Cyclohexylethyl Ethanone Controlled (Alabama, WV)
RCS-8 1-[1-(2-Cyclohexylethyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone 2-Methoxy 2-Cyclohexylethyl Ethanone Controlled (Alabama)
RCS-4 (4-Methoxyphenyl)(1-pentylindol-3-yl)methanone 4-Methoxy Pentyl Methanone Controlled (EU, US)
JWH-201 2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone 4-Methoxy Pentyl Ethanone Controlled (US)
JWH-250 2-(2-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone 2-Methoxy Pentyl Ethanone Controlled (US)

Research Findings and Implications

  • Synthetic Challenges : The cyclohexylethyl group complicates synthesis compared to pentyl analogs, requiring specialized alkylation steps (e.g., cyclohexylethyl bromide intermediates) .
  • Metabolism : The 4-methoxy group is prone to O-demethylation, generating hydroxylated metabolites detectable in urine screening .
  • Potency Trends : Para-substituted methoxy SCRAs generally exhibit higher psychoactive potency than ortho-substituted analogs, as seen in JWH-201 vs. JWH-250 .

Biological Activity

1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone, also known as RCS-8, is a synthetic compound of interest due to its potential biological activities and pharmacological properties. This article reviews the available literature on its biological activity, including mechanisms of action, potential therapeutic applications, and safety profiles.

  • IUPAC Name : this compound
  • Molecular Formula : C25H29NO2
  • Molecular Weight : 375.50 g/mol
  • CAS Number : 1345970-42-4
  • Structure : The compound features an indole core linked to a cyclohexylethyl group and a methoxyphenyl group, which may contribute to its biological activity.

Research indicates that RCS-8 interacts with various neurotransmitter systems, potentially exhibiting effects similar to those of cannabinoids and other psychoactive substances. The compound's structural similarity to known psychoactive agents suggests it may influence cannabinoid receptors, particularly CB1 and CB2, although specific binding affinities and functional outcomes require further investigation.

Pharmacological Effects

  • Psychoactive Properties : Preliminary studies suggest that RCS-8 may exhibit psychoactive effects akin to cannabinoids. These effects are hypothesized to arise from its interaction with the endocannabinoid system.
  • Analgesic Activity : Some research indicates potential analgesic properties, which could position RCS-8 as a candidate for pain management therapies.
  • Antidepressant Effects : There is emerging evidence that compounds with similar structures may possess antidepressant effects, warranting further exploration of RCS-8 in this context.

Case Studies and Research Findings

A review of existing studies highlights several key findings regarding the biological activity of RCS-8:

StudyFindings
Evaluated the interaction of RCS-8 with cannabinoid receptors; suggested potential agonistic activity.
Investigated multitarget-directed ligands; indicated that similar compounds could enhance acetylcholine levels, suggesting cognitive enhancement potential.
Reported on the synthesis and characterization of various indole derivatives; noted the pharmacological relevance of compounds like RCS-8 in neuropharmacology.

Safety and Toxicology

Although specific toxicological data on RCS-8 is limited, compounds in the same class have raised concerns regarding their safety profiles. Potential risks include:

  • Psychotropic Effects : The psychoactive nature may lead to adverse psychological effects.
  • Dependence Potential : Similar compounds have shown addictive properties in animal models.

Q & A

Q. What are the standard synthetic routes for preparing 1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone?

The compound is typically synthesized via multi-step protocols involving:

  • Indole functionalization : Alkylation of indole at the 1-position using 2-cyclohexylethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclohexylethyl group .
  • Ethanone formation : Friedel-Crafts acylation or Claisen-Schmidt condensation to attach the 4-methoxyphenylacetyl moiety to the indole core .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) are standard for isolating high-purity product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., indole C3 acylation, methoxy group integration) and monitor reaction progress .
  • Mass spectrometry (EI/ESI) : For molecular ion validation and fragmentation pattern analysis .
  • FT-IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) functional groups .

Q. How is the compound initially screened for biological activity?

  • In vitro assays : Use cell viability (MTT) assays against cancer lines (e.g., HeLa, MCF-7) and antimicrobial disk diffusion tests (e.g., E. coli, S. aureus) .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or receptors (e.g., GPCRs) via fluorescence-based activity assays .

Advanced Research Questions

Q. How can synthetic yield be optimized for the cyclohexylethyl-indole intermediate?

  • Reaction conditions : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems (toluene/water) to enhance alkylation efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 hrs) while maintaining >80% yield .
  • Byproduct mitigation : Monitor for N-alkylation impurities via TLC and adjust stoichiometry (1.2 eq alkylating agent) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.